molecular formula C16H12ClN3OS2 B2779485 N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-04-2

N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2779485
CAS RN: 864856-04-2
M. Wt: 361.86
InChI Key: QVIDACVLPBKGJO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. CPDT has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Structural Characteristics and Synthesis

Research on compounds similar to N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide often highlights their structural diversity and the synthesis of novel derivatives. Studies have detailed the synthesis of related compounds, showcasing methods to achieve specific molecular structures beneficial for various applications, including medicinal chemistry and material science. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines demonstrate the exploration of these compounds for potential antibacterial properties, indicating a positive contribution of substituents to hydrophobicity or steric bulk character, which could enhance antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial and Antitumor Activity

A significant focus of research on thiadiazolyl derivatives involves evaluating their antimicrobial and antitumor activities. For example, novel thiazolidinone and acetidinone derivatives were synthesized and screened for antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents (Mistry, Desai, & Intwala, 2009). Furthermore, the evaluation of new 2-(4-aminophenyl)benzothiazole derivatives for antitumor activity highlights the pursuit of novel cancer therapies, with some compounds showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of Enzymatic Activities and Potential Therapeutic Applications

Research also extends into the inhibition of specific enzymatic activities, which can be pivotal for therapeutic applications. For instance, novel series of compounds have been synthesized and evaluated as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, showing promise as antiproliferative agents against various cancer cell lines (Toolabi et al., 2022). Additionally, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives and their promoted condensation catalysis exemplify the innovative approaches to compound synthesis for potential medical applications (Yu et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDACVLPBKGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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